Rehmapicrogenin

概要

説明

Rehmapicrogenin is a monomeric compound extracted from the root of Rehmannia glutinosa, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its potent anti-inflammatory and nephroprotective properties. This compound is known for its ability to inhibit inducible nitric oxide synthase, cyclooxygenase-2, and interleukin-6, making it a promising candidate for various therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: Rehmapicrogenin can be synthesized through a series of chemical reactions involving the extraction and purification of the compound from the root of Rehmannia glutinosa. The process typically involves the following steps:

Extraction: The roots of Rehmannia glutinosa are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.

Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.

Characterization: The purified compound is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The roots of Rehmannia glutinosa are harvested, dried, and processed in bulk. Solvent extraction is performed using industrial-grade ethanol or methanol, followed by large-scale chromatographic purification. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

化学反応の分析

Types of Reactions: Rehmapicrogenin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides, which may exhibit different biological activities.

Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under controlled temperature and pH conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. Reactions are conducted under an inert atmosphere to prevent unwanted side reactions.

Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.

Major Products Formed:

Oxidation Products: Oxidized derivatives of this compound with potential variations in biological activity.

Reduction Products: Reduced forms of this compound with altered pharmacological properties.

Substitution Products: Derivatives with modified functional groups, potentially leading to new therapeutic applications.

科学的研究の応用

Chemistry: Rehmapicrogenin serves as a valuable compound for studying chemical reactions and developing new synthetic methodologies.

Biology: It is used in biological research to investigate its effects on cellular processes, including inflammation and oxidative stress.

Medicine: this compound has shown promise in treating conditions such as nephropathy, sepsis, and inflammatory diseases. Its ability to inhibit key inflammatory mediators makes it a potential therapeutic agent.

Industry: The compound is explored for its potential use in developing new pharmaceuticals and nutraceuticals

作用機序

Rehmapicrogenin exerts its effects through multiple mechanisms:

Inhibition of Inflammatory Pathways: this compound inhibits inducible nitric oxide synthase, cyclooxygenase-2, and interleukin-6, reducing inflammation and oxidative stress.

Nephroprotective Effects: The compound protects against kidney damage by reducing reactive oxygen species accumulation and oxidative stress through the estrogen receptor pathway.

Molecular Targets: this compound targets proteins such as CD81 and ADAM17, modulating immune functions and inflammatory responses

類似化合物との比較

Rehmapicrogenin is unique compared to other similar compounds due to its specific molecular targets and potent anti-inflammatory properties. Similar compounds include:

Rehmaionoside A: Another active component of Rehmannia glutinosa, targeting ADAM17.

Curcumin: A phenolic compound with anti-inflammatory and antioxidant properties, but with different molecular targets.

Resveratrol: A polyphenolic compound with a wide range of biological activities, including anti-inflammatory and antioxidant effects

This compound stands out due to its specific inhibition of inducible nitric oxide synthase, cyclooxygenase-2, and interleukin-6, making it a promising candidate for therapeutic applications in inflammatory and nephropathic conditions.

特性

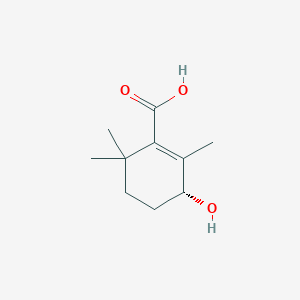

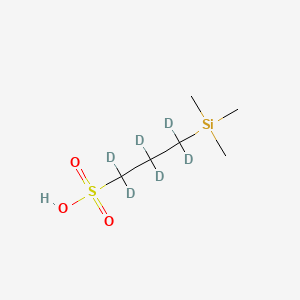

IUPAC Name |

(3R)-3-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-6-7(11)4-5-10(2,3)8(6)9(12)13/h7,11H,4-5H2,1-3H3,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTFWVKHFTZVSR-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1O)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC[C@H]1O)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential therapeutic benefits of Rehmapicrogenin and what mechanisms contribute to these effects?

A1: this compound, a compound found in Rehmanniae Radix Praeparata, has shown promising nephroprotective effects. Research suggests these effects are linked to its ability to inhibit reactive oxygen species (ROS) production, potentially through an estrogen-like pathway []. Furthermore, studies have identified this compound as one of the key differentiating compounds found in braised Rehmanniae Radix, potentially contributing to the enhanced efficacy of this processed form compared to other preparations [].

Q2: How does the processing of Rehmanniae Radix affect the presence and levels of this compound?

A2: The processing method significantly impacts the chemical composition of Rehmanniae Radix, including the levels of this compound. Studies utilizing UHPLC-LTQ-Orbitrap MS analysis have revealed that this compound is present in higher concentrations in braised Rehmanniae Radix (both traditional bran-braised and electric pot-braised) compared to steamed or wine-stewed preparations []. Furthermore, nine flavonoids, not inherently present in Rehmanniae Radix, were identified in the braised form, originating from the Citri Reticulatae Pericarpium used during the braising process []. This suggests that the specific processing techniques, particularly braising with Citri Reticulatae Pericarpium, can enhance the presence of this compound and introduce additional bioactive compounds, potentially contributing to the distinct pharmacological properties of different Rehmanniae Radix preparations.

Q3: Has this compound been identified as a component that is transferred into the bloodstream after the oral administration of herbal formulations containing Rehmanniae Radix Praeparata?

A3: Yes, research has confirmed the presence of this compound in the blood plasma of both normal and adenine-induced kidney deficiency rat models following oral administration of Yougui Yin, a traditional Chinese medicine formula containing Rehmanniae Radix Praeparata []. This finding confirms that this compound, along with other bioactive compounds, can be absorbed into the bloodstream after oral consumption of herbal preparations containing Rehmanniae Radix Praeparata, supporting its potential for systemic pharmacological effects.

Q4: What analytical techniques have been employed to identify and quantify this compound in herbal preparations and biological samples?

A4: Several advanced analytical methods have been employed to study this compound. Ultra-high performance liquid chromatography coupled with linear ion trap-orbitrap mass spectrometry (UHPLC-LTQ-Orbitrap MS) has been instrumental in identifying and quantifying this compound in different preparations of Rehmanniae Radix []. Similarly, ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) and multiple reaction monitoring (MRM) have been successfully used to detect and analyze this compound in the blood plasma of rat models after oral administration of Yougui Yin []. These sophisticated techniques enable researchers to accurately profile the chemical constituents of complex herbal medicines and track the absorption and metabolism of specific compounds like this compound in biological systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,3aS,7R,7aS)-3-[3-(4-acetylphenyl)-4-fluorophenyl]-7-methyl-2-(phenylmethyl)-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1254988.png)

![6-(3,5-dimethyl-4-isoxazolyl)-N-[(1-methyl-2-piperidinyl)methyl]-4-quinazolinamine](/img/structure/B1254990.png)

![N-[2-(2-chlorophenyl)-5-hydroxy-4-oxo-1-benzopyran-8-yl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1254992.png)

![2-[(3R)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-piperidyl]-2,2-diphenyl-acetamide](/img/structure/B1254995.png)

![1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-o-tolylurea](/img/structure/B1254996.png)

![11-[17-(6-Carboxy-2,3,4-trihydroxyphenoxy)-3,4,5,18,19-pentahydroxy-8,14-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaene-10-carboxylic acid](/img/structure/B1254997.png)

![13-ethenyl-7-methyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(24),11,22,25-tetraene-15,17,19-trione](/img/structure/B1255011.png)

![(3R,13S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1255013.png)